ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate
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Overview
Description
Ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridine ring substituted with chloro, oxo, dioxaborolane, and trimethylsilyl groups, making it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Core: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Introduction of the Dioxaborolane Group: The dioxaborolane moiety can be introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid or ester as the coupling partner.
Chlorination and Oxidation: Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide, followed by oxidation using agents such as potassium permanganate or chromium trioxide.
Trimethylsilylation: The trimethylsilyl group is typically introduced using trimethylsilyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to remove halogens.
Substitution: Nucleophilic or electrophilic substitution reactions can replace existing substituents with other functional groups.
Coupling Reactions: The dioxaborolane group makes it suitable for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Coupling: Palladium catalysts, boronic acids or esters, and suitable bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile building block for constructing more complex molecules.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving boron-containing compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane group can form reversible covalent bonds with biomolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylpyridin-1(2H)-yl)acetate
- Ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenylpyridin-1(2H)-yl)acetate
Uniqueness
Ethyl 2-(3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-1(2H)-yl)acetate is unique due to the presence of both the dioxaborolane and trimethylsilyl groups, which provide distinct reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H29BClNO5Si |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
ethyl 2-[3-chloro-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilylpyridin-1-yl]acetate |
InChI |
InChI=1S/C18H29BClNO5Si/c1-9-24-13(22)11-21-10-12(27(6,7)8)14(15(20)16(21)23)19-25-17(2,3)18(4,5)26-19/h10H,9,11H2,1-8H3 |
InChI Key |
AAZCANHRUYLPFR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)N(C=C2[Si](C)(C)C)CC(=O)OCC)Cl |
Origin of Product |
United States |
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